(S)-1-(2,4,6-Triisopropylphenyl)ethanol chemical properties
(S)-1-(2,4,6-Triisopropylphenyl)ethanol chemical properties
An In-depth Technical Guide to (S)-1-(2,4,6-Triisopropylphenyl)ethanol
Introduction
(S)-1-(2,4,6-Triisopropylphenyl)ethanol, also known by the trade name (S)-Stericol®, is a chiral secondary alcohol of significant interest in the fields of organic synthesis and drug development.[1] Its structure is characterized by a stereogenic center at the carbinol carbon, directly attached to a highly sterically hindered 2,4,6-triisopropylphenyl group. This bulky aromatic substituent is pivotal, as it imparts unique stereochemical control in chemical transformations, making the molecule a valuable chiral auxiliary and a key building block for complex, stereochemically-defined molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical sciences.
Core Chemical and Physical Properties
The distinct physical properties of (S)-1-(2,4,6-Triisopropylphenyl)ethanol are a direct consequence of its molecular structure. The bulky nonpolar triisopropylphenyl group combined with the polar hydroxyl group results in a molecule that is a solid at room temperature with specific solubility profiles.
| Property | Value | Source |
| CAS Number | 102225-88-7 | [1][2] |
| Molecular Formula | C₁₇H₂₈O | [1] |
| Molecular Weight | 248.40 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from properties |
| Melting Point | 82-86 °C | [1] |
| Boiling Point | 294.2 ± 8.0 °C (Predicted) | [1] |
| Density | 0.917 ± 0.06 g/cm³ (Predicted) | [1] |
| Optical Purity | ≥98:2 enantiomeric ratio (HPLC) | [3] |
| pKa | 14.55 ± 0.20 (Predicted) | [1] |
Solubility: Due to the large, nonpolar triisopropylphenyl group, the molecule exhibits limited solubility in water but is readily soluble in many organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons. The hydroxyl group allows for hydrogen bonding, but the overall hydrophobic character dominates its solubility profile.[4]
Stereochemistry: The molecule possesses a single chiral center at the carbon atom bearing the hydroxyl group. The "(S)" designation refers to the specific spatial arrangement of the substituents around this center according to the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is the basis for its utility in asymmetric synthesis.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-1-(2,4,6-Triisopropylphenyl)ethanol. While specific spectra for this exact compound are not publicly available, its characteristic features can be reliably predicted based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Two singlets are expected in the aromatic region (~7.0 ppm), corresponding to the two protons on the phenyl ring.
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Methine Protons (Isopropyl): Three septets are expected for the CH protons of the three isopropyl groups, likely in the range of 2.9-4.0 ppm, with the two ortho isopropyl groups being distinct from the para one.
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Carbinol Proton (CH-OH): A quartet is expected for the proton attached to the chiral center (~4.5-5.0 ppm), coupled to the adjacent methyl group.
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Hydroxyl Proton (OH): A broad singlet, whose chemical shift is concentration and solvent-dependent.
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Methyl Protons (Isopropyl): Multiple doublets will appear for the methyl groups of the isopropyl substituents, likely in the 1.2-1.3 ppm region.
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Methyl Protons (Ethanol backbone): A doublet for the methyl group adjacent to the chiral center will be present, likely around 1.5 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: Signals for the six carbons of the benzene ring are expected in the 120-150 ppm range. The carbons bearing the isopropyl groups will have distinct chemical shifts.
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Carbinol Carbon: The chiral carbon (C-OH) is expected to appear in the 65-75 ppm range.
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Isopropyl Carbons: Signals for the methine and methyl carbons of the isopropyl groups will be present in the aliphatic region (~24-35 ppm).
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Methyl Carbon (Ethanol backbone): A signal for the terminal methyl group will be observed around 25 ppm.
IR (Infrared) Spectroscopy:
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O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
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C-H Stretch (sp³): Multiple absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the C-H bonds of the methyl and methine groups.
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C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.
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C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region corresponding to the C-O single bond stretch.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 248.4. Common fragmentation patterns would include the loss of a methyl group (M-15), loss of water (M-18), and cleavage of the bond between the chiral carbon and the aromatic ring.
Synthesis and Stereoselective Preparation
The synthesis of enantiomerically pure (S)-1-(2,4,6-Triisopropylphenyl)ethanol is most commonly achieved via the asymmetric reduction of the corresponding prochiral ketone, 1-(2,4,6-triisopropylphenyl)ethan-1-one. This transformation requires a chiral reducing agent or catalyst to selectively produce the (S)-enantiomer.
Caption: General workflow for the asymmetric synthesis of (S)-1-(2,4,6-Triisopropylphenyl)ethanol.
Exemplary Protocol: Asymmetric Ketone Reduction
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Setup: A dry, inert atmosphere (e.g., argon or nitrogen) is established in a reaction vessel equipped with a magnetic stirrer and cooled to the desired temperature (e.g., -78 °C to 0 °C).
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Reagent Preparation: The chosen chiral reducing agent, such as a pre-formed Corey-Bakshi-Shibata (CBS) catalyst with borane, is prepared in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).
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Substrate Addition: The prochiral ketone, 1-(2,4,6-triisopropylphenyl)ethan-1-one, dissolved in the same anhydrous solvent, is added slowly to the reducing agent solution. The slow addition is crucial to maintain temperature control and maximize enantioselectivity.
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Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
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Quenching: The reaction is carefully quenched by the slow addition of a protic solvent, typically methanol, followed by an aqueous workup (e.g., with dilute HCl or saturated ammonium chloride solution).
-
Extraction and Purification: The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure chiral alcohol.
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Chiral Analysis: The enantiomeric excess (e.e.) of the final product is determined using chiral HPLC or chiral gas chromatography.
The choice of catalyst and reaction conditions is paramount for achieving high yields and excellent enantioselectivity, often exceeding 98%. Biocatalytic methods using alcohol dehydrogenases (ADHs) also represent a powerful, environmentally friendly alternative for this type of transformation.[5]
Reactivity and Applications in Asymmetric Synthesis
The primary value of (S)-1-(2,4,6-Triisopropylphenyl)ethanol lies in its application as a chiral auxiliary. The bulky 2,4,6-triisopropylphenyl group provides a highly effective steric shield, directing the approach of incoming reagents to one face of a reactive intermediate, thereby inducing asymmetry in the product.
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Caption: Logical workflow of using (S)-Stericol® as a chiral auxiliary.
Key Applications:
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Asymmetric Alkylations: The alcohol can be converted to an ester or ether, and the resulting chiral molecule can undergo diastereoselective alkylation at a nearby position.
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Diastereoselective Cycloadditions: Used in reactions like the [2+2] cycloaddition of dichloroketene, where the steric bulk directs the formation of a specific diastereomer.[6]
-
Synthesis of Natural Products: It has been employed in the asymmetric synthesis of complex natural products, such as pyrrolizidine alkaloids like (+)-amphorogynine A and (+)-retronecine.[6]
The hydroxyl group itself exhibits typical reactivity for a sterically hindered secondary alcohol. It can be deprotonated to form an alkoxide, esterified with carboxylic acids or acid chlorides, or converted into an ether. Oxidation to the parent ketone is also possible, though it may require harsher conditions due to steric hindrance.
Handling and Safety Information
(S)-1-(2,4,6-Triisopropylphenyl)ethanol is a stable chemical under normal laboratory conditions but requires appropriate handling to ensure safety.
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Physical State: It is a solid at room temperature.[1]
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Storage: Should be stored in a cool, dry place in a tightly sealed container. Recommended storage temperature is often 2-8°C.[7]
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Hazard Classification: It is classified as an irritant.[1] The German Water Hazard Class (WGK) is 3, indicating a substance that is severely hazardous to water.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, is required. For handling fine powders, a type N95 (US) respirator may be appropriate.[3]
-
Combustibility: It is classified as a non-combustible or combustible solid, meaning it will burn but does not ignite readily. It does not have a listed flash point.[3]
-
Incompatibilities: Should be kept away from strong oxidizing agents.[8]
Conclusion
(S)-1-(2,4,6-Triisopropylphenyl)ethanol is a specialized chiral alcohol whose utility is defined by the profound steric influence of its triisopropylphenyl moiety. This structural feature is expertly leveraged in asymmetric synthesis to control the stereochemical outcome of a wide range of chemical reactions. Its well-defined physical properties, predictable spectroscopic characteristics, and established synthetic routes make it a reliable and powerful tool for chemists engaged in the synthesis of enantiomerically pure compounds for research, pharmaceuticals, and materials science.
References
-
(S)-(-)-1-(2,4,6-Triisopropylphenyl)ethanol [102225-88-7]. Bio-Connect. [Link]
-
Ethanol. NIST WebBook. [Link]
-
Alcohol - Boiling Point, Solubility, Flammability. Britannica. [Link]
-
Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology (RSC Publishing). [Link]
Sources
- 1. (S)-(-)-1-(2,4,6-Triisopropylphenyl)ethanol | 102225-88-7 [amp.chemicalbook.com]
- 2. shop.bio-connect.nl [shop.bio-connect.nl]
- 3. (S)-(-)-1-(2,4,6-Triisopropylphenyl)ethanol = 98.5 HPLC 102225-88-7 [sigmaaldrich.com]
- 4. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]
- 5. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. (S)-(−)-1-(2,4,6-Triisopropylphenyl)ethanol ≥98.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. 102225-88-7|(S)-1-(2,4,6-Triisopropylphenyl)ethanol|BLD Pharm [bldpharm.com]
- 8. ehss.syr.edu [ehss.syr.edu]
